Dynorphine A (porcin)

Vue d'ensemble

Description

La dynorphine est une classe de peptides opioïdes endogènes dérivés de la protéine précurseur prodynamorphine. Ces peptides sont principalement impliqués dans la modulation de la douleur, de la réponse au stress et de la régulation de l'humeur. Les dynorphines exercent leurs effets principalement par le biais du récepteur kappa-opioïde, un récepteur couplé aux protéines G, mais elles ont également une certaine affinité pour le récepteur mu-opioïde, le récepteur delta-opioïde et le récepteur NMDA du glutamate .

Applications De Recherche Scientifique

Dynorphin has a wide range of scientific research applications, including:

Chemistry: Studying the structure-activity relationships of opioid peptides and developing synthetic analogs with improved therapeutic profiles.

Biology: Investigating the role of dynorphin in cellular signaling, neurotransmission, and neuroplasticity.

Medicine: Exploring the potential of dynorphin-based therapies for pain management, addiction treatment, and mood disorders.

Industry: Utilizing recombinant DNA technology for the large-scale production of dynorphin peptides for research and therapeutic purposes .

Mécanisme D'action

Target of Action

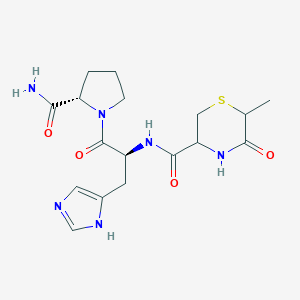

Dynorphin A, also known as Dynorphin A1-17, is an endogenous opioid peptide that primarily activates the κ-opioid receptor . This receptor is a G-protein-coupled receptor and is a prominent member of the opioid neuromodulatory system . Dynorphin A1–8, a truncated form of Dynorphin A, is an agonist at the mu-, kappa-, and delta-opioid receptors, with the highest binding affinity for the kappa-opioid receptor .

Mode of Action

Dynorphin A interacts with its targets, primarily the κ-opioid receptor, to modulate the pain response . Structures of Dynorphin A bound to the κ-opioid receptor have been reported . This interaction results in changes in cellular signaling and in vivo behavioral effects of κ-opioid receptor activation and inhibition .

Biochemical Pathways

The activation of the κ-opioid receptor by Dynorphin A affects various biochemical pathways. The κ-opioid receptor is part of the opioid neuromodulatory system, which plays a key role in modulating pain in central and peripheral neuronal circuits and a wide array of physiological functions and neuropsychiatric behaviors .

Pharmacokinetics

It is known that dynorphin a is stored in large dense-core vesicles that are considerably larger than vesicles storing neurotransmitters . These large dense-core vesicles require a more intense and prolonged stimulus to release their contents into the synaptic cleft .

Result of Action

The activation of the κ-opioid receptor by Dynorphin A results in modulation of the pain response . This can have various molecular and cellular effects, including changes in cellular signaling and in vivo behavioral effects .

Action Environment

The action, efficacy, and stability of Dynorphin A can be influenced by various environmental factors. For example, the presence of other neurotransmitters and the physiological state of the organism can affect the action of Dynorphin A

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Les peptides dynorphine sont synthétisés par clivage enzymatique de la protéine précurseur prodynamorphine. Ce processus implique l'action de la convertase 2 des proprotéines au sein des vésicules synaptiques dans le terminal présynaptique . La version synthétique de la dynorphine peut être créée en séquençant les acides aminés et en reproduisant la séquence en laboratoire .

Méthodes de production industrielle : La production industrielle de dynorphine implique la technologie de l'ADN recombinant, où le gène codant la prodynamorphine est inséré dans un système d'expression approprié, tel que des bactéries ou des levures. La prodynamorphine exprimée est ensuite purifiée et clivée enzymatiquement pour produire des peptides dynorphine .

Analyse Des Réactions Chimiques

Types de réactions : La dynorphine subit diverses réactions biochimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent catalysé par des enzymes.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène, également catalysé par des enzymes.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre, se produisant généralement en présence d'enzymes spécifiques.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, oxygène et diverses oxydases.

Agents réducteurs : Hydrogène gazeux, borohydrure de sodium et réductases.

Réactifs de substitution : Divers nucléophiles et électrophiles, en fonction de la réaction de substitution spécifique.

Produits principaux : Les produits principaux formés à partir de ces réactions sont généralement des peptides dynorphine modifiés avec des groupes fonctionnels modifiés, ce qui peut affecter leur affinité de liaison et leur activité aux récepteurs opioïdes .

4. Applications de la recherche scientifique

La dynorphine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Étude des relations structure-activité des peptides opioïdes et développement d'analogues synthétiques présentant des profils thérapeutiques améliorés.

Biologie : Étude du rôle de la dynorphine dans la signalisation cellulaire, la neurotransmission et la neuroplasticité.

Médecine : Exploration du potentiel des thérapies à base de dynorphine pour la gestion de la douleur, le traitement de la dépendance et les troubles de l'humeur.

Industrie : Utilisation de la technologie de l'ADN recombinant pour la production à grande échelle de peptides dynorphine à des fins de recherche et thérapeutiques .

5. Mécanisme d'action

La dynorphine exerce ses effets principalement par l'activation du récepteur kappa-opioïde. En se liant à ce récepteur, la dynorphine déclenche une cascade d'événements de signalisation intracellulaire, conduisant à la modulation de la perception de la douleur, de la réponse au stress et de la régulation de l'humeur. Le récepteur kappa-opioïde est couplé aux protéines G, qui inhibent l'activité de l'adénylate cyclase, réduisent les niveaux d'AMP cyclique et diminuent finalement l'excitabilité des neurones .

Composés similaires :

Enképhalines : Une autre classe de peptides opioïdes endogènes qui se lient principalement aux récepteurs delta-opioïdes.

Bêta-endorphine : Un peptide opioïde endogène qui se lie principalement aux récepteurs mu-opioïdes.

Néopendorphines : Peptides dérivés de la même protéine précurseur que la dynorphine, avec des activités biologiques similaires mais distinctes .

Unicité de la dynorphine : La dynorphine est unique par sa forte affinité pour le récepteur kappa-opioïde et ses effets puissants sur la modulation de la douleur, la réponse au stress et la régulation de l'humeur. Contrairement aux enképhalines et à la bêta-endorphine, qui ciblent principalement les récepteurs delta- et mu-opioïdes, respectivement, l'action principale de la dynorphine par le biais du récepteur kappa-opioïde la distingue en termes d'effets physiologiques et pharmacologiques .

Comparaison Avec Des Composés Similaires

Enkephalins: Another class of endogenous opioid peptides that primarily bind to delta-opioid receptors.

Beta-Endorphin: An endogenous opioid peptide that primarily binds to mu-opioid receptors.

Neoendorphins: Peptides derived from the same precursor protein as dynorphin, with similar but distinct biological activities .

Uniqueness of Dynorphin: Dynorphin is unique in its high affinity for the kappa-opioid receptor and its potent effects on pain modulation, stress response, and mood regulation. Unlike enkephalins and beta-endorphin, which primarily target delta- and mu-opioid receptors, respectively, dynorphin’s primary action through the kappa-opioid receptor sets it apart in terms of its physiological and pharmacological effects .

Propriétés

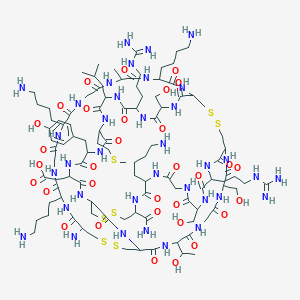

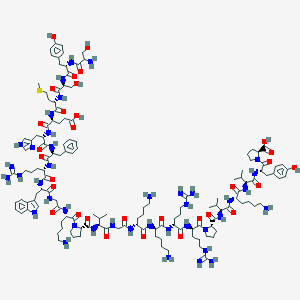

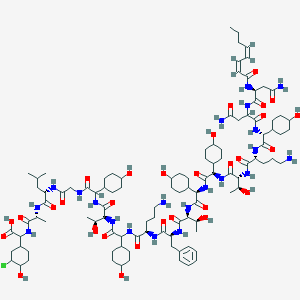

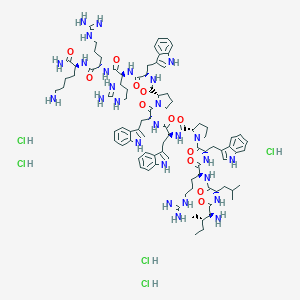

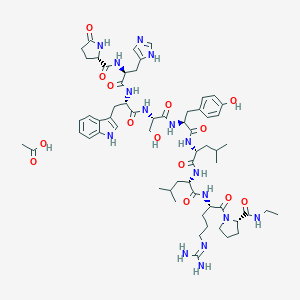

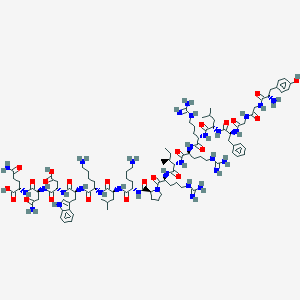

IUPAC Name |

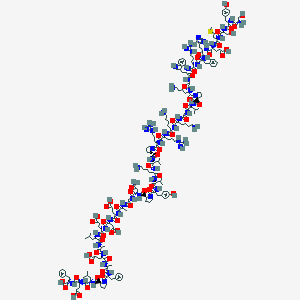

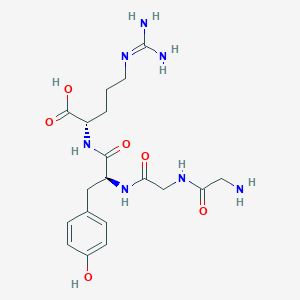

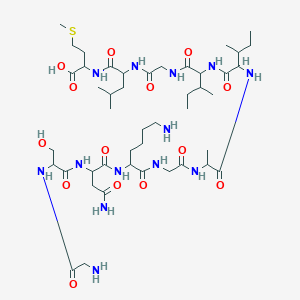

5-amino-2-[[4-amino-2-[[2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C99H155N31O23/c1-7-55(6)81(129-86(142)66(28-18-40-112-98(107)108)118-83(139)65(27-17-39-111-97(105)106)120-88(144)70(44-54(4)5)125-89(145)71(46-56-21-9-8-10-22-56)117-79(135)52-115-78(134)51-116-82(138)61(102)45-57-31-33-59(131)34-32-57)94(150)122-67(29-19-41-113-99(109)110)95(151)130-42-20-30-75(130)93(149)121-64(26-14-16-38-101)85(141)124-69(43-53(2)3)87(143)119-63(25-13-15-37-100)84(140)126-72(47-58-50-114-62-24-12-11-23-60(58)62)90(146)128-74(49-80(136)137)92(148)127-73(48-77(104)133)91(147)123-68(96(152)153)35-36-76(103)132/h8-12,21-24,31-34,50,53-55,61,63-75,81,114,131H,7,13-20,25-30,35-49,51-52,100-102H2,1-6H3,(H2,103,132)(H2,104,133)(H,115,134)(H,116,138)(H,117,135)(H,118,139)(H,119,143)(H,120,144)(H,121,149)(H,122,150)(H,123,147)(H,124,141)(H,125,145)(H,126,140)(H,127,148)(H,128,146)(H,129,142)(H,136,137)(H,152,153)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNJYGMAUMANNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C99H155N31O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2147.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74913-18-1 | |

| Record name | Dynorphins | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074913181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.